![molecular formula C33H34N6O6 B600934 2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil CAS No. 1185256-03-4](/img/structure/B600934.png)
2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil
Overview
Description
2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil is a pharmaceutical compound with the molecular formula C33 H34 N6 O6 and a molecular weight of 610.66 . It is part of the Candesartan Cilexetil API family .
Molecular Structure Analysis
The molecular structure of 2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil consists of 33 carbon atoms, 34 hydrogen atoms, 6 nitrogen atoms, and 6 oxygen atoms . The average mass is 610.660 Da and the monoisotopic mass is 610.253967 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil include a molecular weight of 610.66 and a molecular formula of C33 H34 N6 O6 .Scientific Research Applications
- Candesartan Cilexetil is an angiotensin II antagonist primarily used to treat hypertension. Its impurity, 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil , may also play a role in understanding blood pressure regulation and related mechanisms .
- Scientists use 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil as a biochemical tool in proteomics research. It may serve as a reference standard for analytical methods or as a substrate for enzyme studies .
Hypertension Research
Biochemical and Proteomics Research
Mechanism of Action
Target of Action
The primary target of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil, also known as Candesartan Cilexetil Impurity D, is the angiotensin II receptor . This receptor plays a crucial role in regulating blood pressure and fluid balance in the body.
Mode of Action
As an angiotensin II receptor antagonist, this compound binds to the angiotensin II receptor and blocks the binding of angiotensin II . This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.
properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-39-36-30(35-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORFUGQWQJEFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401100403 | |
Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401100403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil | |
CAS RN |
1185256-03-4 | |
Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185256-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185256034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401100403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-DESETHOXY-2-OXO-2H-2-ETHYL CANDESARTAN CILEXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01TN699E2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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